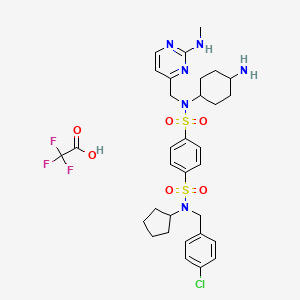
Deltasonamide 2 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deltasonamide 2 (TFA) is a competitive, high-affinity PDEδ inhibitor with a Kd of approximately 385 pM . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Deltasonamide 2 (TFA) is 761.27 . The chemical formula is C32H40ClF3N6O6S2 . The CAS number is 2235358-74-2 .Physical And Chemical Properties Analysis
Deltasonamide 2 (TFA) has a molecular weight of 761.27 . It appears as a solid, white to off-white in color . It is soluble in DMSO at 125 mg/mL . The CAS number is 2235358-74-2 .Wissenschaftliche Forschungsanwendungen
Catalytic and Chemical Properties
Deltasonamide 2 (TFA), as a derivative of trifluoroacetic acid (TFA), has been explored in various chemical and catalytic applications. Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid, a compound closely related to Deltasonamide 2 (TFA), has shown significant potential as a recyclable and reusable catalyst for the synthesis of formamides, showcasing its utility in organic synthesis (Baghbanian & Farhang, 2013). Additionally, trifluoroacetic acid, the core component of Deltasonamide 2 (TFA), has been extensively used in organic synthesis due to its role as a solvent, catalyst, and reagent, demonstrating its versatility in facilitating various chemical transformations such as rearrangements and deprotections (López & Salazar, 2013).
Drug Development and Biological Studies
In the realm of drug development and biological research, the TFA moiety within Deltasonamide 2 (TFA) has been incorporated into drug design, particularly in the creation of multipotent compounds. For instance, tacrine–ferulic acid hybrids, which include the TFA moiety, have been synthesized and studied for their potential as anti-Alzheimer drugs. These hybrids have shown promising results in biological, molecular modeling, and ADMET studies, indicating their potential efficacy in treating neurodegenerative diseases (Benchekroun et al., 2015).
Analytical Chemistry and Protein Characterization
Deltasonamide 2 (TFA), as a variant of TFA, has also been significant in analytical chemistry, particularly in protein characterization. TFA is a commonly used mobile phase additive in the analysis of proteins in reversed-phase liquid chromatography (RPLC). Despite its advantages in providing symmetrical and narrow peak shapes for proteins, it can decrease mass spectrometric sensitivity, leading researchers to explore alternative mobile phase additives (Bobály et al., 2015).
Environmental and Industrial Applications
In environmental and industrial applications, TFA-related compounds have been utilized in the synthesis of polyamide nano-composite membranes for forward osmosis applications, indicating the potential use of Deltasonamide 2 (TFA) in water treatment and purification technologies (Niksefat et al., 2014).
Wirkmechanismus
Safety and Hazards
Safety data sheets suggest that Deltasonamide 2 (TFA) should be handled with care. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection . It should be stored in a dry place, away from moisture .
Eigenschaften
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRTOXQVYGULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClF3N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deltasonamide 2 (TFA) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

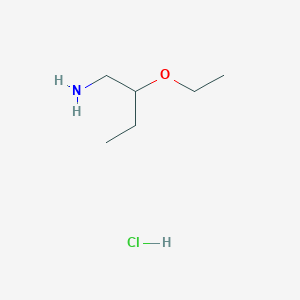
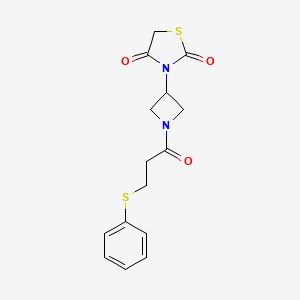
![methyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2513650.png)
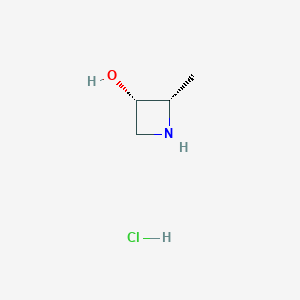
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2513652.png)
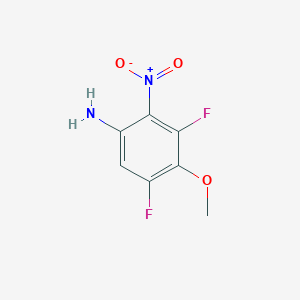
![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)


![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B2513657.png)
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)
